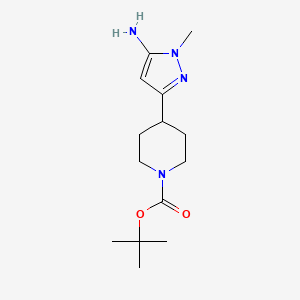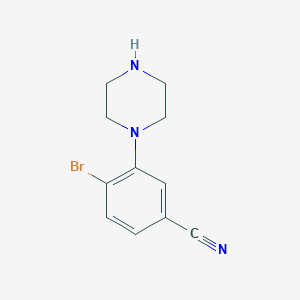
4-Bromo-3-(piperazin-1-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-(piperazin-1-yl)benzonitrile is an organic compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a bromine atom at the fourth position and a piperazine ring attached to the third position of a benzonitrile moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(piperazin-1-yl)benzonitrile typically involves the nucleophilic substitution reaction of 4-bromo-3-nitrobenzonitrile with piperazine. The reaction is carried out in the presence of a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The nitro group is then reduced to form the desired piperazine derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-3-(piperazin-1-yl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The piperazine ring can undergo oxidation to form N-oxides or reduction to form secondary amines.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) or DMF.
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
Substitution: Formation of various substituted piperazine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Aplicaciones Científicas De Investigación
4-Bromo-3-(piperazin-1-yl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and nanomaterials.
Chemical Biology: The compound is employed in the design of chemical probes for studying biological processes.
Mecanismo De Acción
The mechanism of action of 4-Bromo-3-(piperazin-1-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can form hydrogen bonds and hydrophobic interactions with the active site of the target, leading to inhibition or modulation of its activity. The bromine atom and nitrile group contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-3-(methylpiperazin-1-yl)benzonitrile
- 4-Bromo-3-(ethylpiperazin-1-yl)benzonitrile
- 4-Bromo-3-(phenylpiperazin-1-yl)benzonitrile
Uniqueness
4-Bromo-3-(piperazin-1-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the piperazine ring enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound in drug discovery and development.
Propiedades
Fórmula molecular |
C11H12BrN3 |
|---|---|
Peso molecular |
266.14 g/mol |
Nombre IUPAC |
4-bromo-3-piperazin-1-ylbenzonitrile |
InChI |
InChI=1S/C11H12BrN3/c12-10-2-1-9(8-13)7-11(10)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2 |
Clave InChI |
XGZAWWCUCROHFU-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=C(C=CC(=C2)C#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-difluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15299588.png)

![6-Bromo-2-chloro-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B15299598.png)
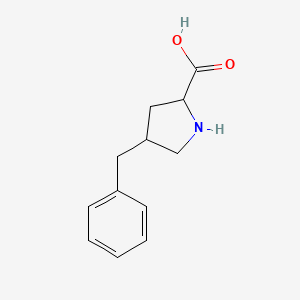
![N-[(3-hydroxyphenyl)methyl]guanidine hydrochloride](/img/structure/B15299616.png)

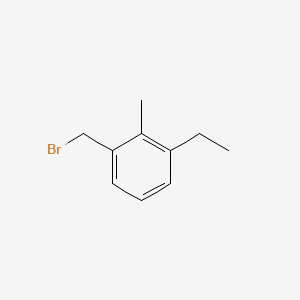
![2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetaldehyde](/img/structure/B15299639.png)
![3-[4-(Piperidine-1-sulfonyl)phenyl]propan-1-amine hydrochloride](/img/structure/B15299640.png)

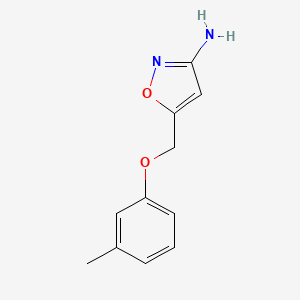

![1-{Thieno[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride](/img/structure/B15299677.png)
